Ethyl 2-cyano-3-ethoxypentadec-2-enoate
Description
Ethyl 2-cyano-3-ethoxypentadec-2-enoate is a synthetic organic compound characterized by a pentadecene backbone substituted with a cyano (-CN) group at position 2, an ethoxy (-OCH₂CH₃) group at position 3, and an ethyl ester (-COOCH₂CH₃) at the terminal carboxyl.
Properties
CAS No. |
90279-68-8 |
|---|---|
Molecular Formula |
C20H35NO3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
ethyl 2-cyano-3-ethoxypentadec-2-enoate |
InChI |
InChI=1S/C20H35NO3/c1-4-7-8-9-10-11-12-13-14-15-16-19(23-5-2)18(17-21)20(22)24-6-3/h4-16H2,1-3H3 |
InChI Key |
XREWQWXTRFUWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=C(C#N)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-ethoxypentadec-2-enoate can be synthesized via a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex under relatively mild conditions . The reaction typically involves the use of [RuHCl(CO)(PPh3)3] as a catalyst, which facilitates the formation of the desired product through a series of bond formations and migrations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-ethoxypentadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters.
Scientific Research Applications
Ethyl 2-cyano-3-ethoxypentadec-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-ethoxypentadec-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Ethyl 2-cyano-3-ethoxypentadec-2-enoate shares functional motifs with several compounds in the provided evidence, enabling comparative insights:
| Compound Name | Functional Groups | Key Structural Differences |
|---|---|---|
| This compound | Cyano, ethoxy, ester, alkene | Long alkyl chain (C15), conjugated alkene |
| Ethyl 2-acetylheptanoate | Acetyl, ester | Shorter chain (C7), acetyl vs. cyano |
| Haloxyfop ethoxyethyl ester | Ethoxy, ester, pyridine, halo | Aromatic pyridine, halogen substituents |
Key Observations :
- Cyano vs. Acetyl Groups: The cyano group in this compound is a stronger electron-withdrawing group than the acetyl group in Ethyl 2-acetylheptanoate. This difference likely increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles (e.g., in Michael additions) .
- Ethoxy Substitution: The ethoxy group may stabilize the alkene via resonance, a feature absent in non-ether analogs.
Insights :
- The absence of hazard data for this compound contrasts with Ethyl 2-acetylheptanoate’s benign profile, suggesting that cyano and ethoxy substituents may introduce uncharacterized risks (e.g., metabolic toxicity).
- Haloxyfop’s regulatory status underscores the impact of aromatic/halogen substituents on bioactivity and environmental persistence .
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